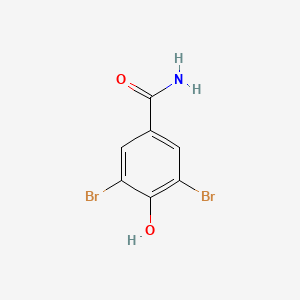

3,5-Dibromo-4-hydroxybenzamide

Overview

Description

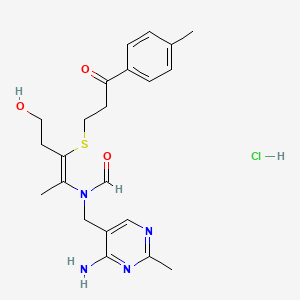

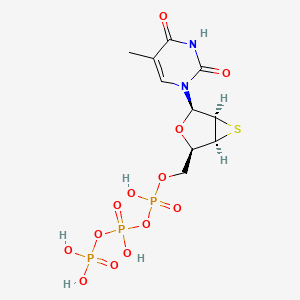

3,5-Dibromo-4-hydroxybenzamide is a brominated derivative of 4-hydroxybenzamide, a compound known for its versatile chemical properties and potential applications in various fields, including materials science and pharmaceuticals. The bromination at the 3 and 5 positions on the benzene ring introduces unique characteristics, affecting its molecular structure, reactivity, and physical and chemical properties.

Synthesis Analysis

The synthesis of this compound can be conceptualized based on related compounds' synthesis strategies. For example, 4-hydroxybenzamide derivatives are often prepared through acylation reactions involving corresponding phenols and acyl chlorides in suitable solvents, such as tetrahydrofuran (THF), followed by bromination at specific positions on the benzene ring (Karabulut et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound can be influenced significantly by intermolecular interactions, such as hydrogen bonding and halogen interactions. These interactions can affect the compound's crystal packing, bond lengths, angles, and dihedral angles, providing insights into its structural dynamics and stability (Karabulut et al., 2014).

Chemical Reactions and Properties

Brominated benzamides, including this compound, can participate in various chemical reactions, such as coupling reactions, due to the presence of reactive bromine atoms. These reactions can be utilized to synthesize complex molecules or polymers. The reactivity can be further influenced by the hydroxy group, which may undergo reactions like esterification or act as a directing group in catalytic processes (Sandor & Foxman, 2000).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystallinity, are influenced by its molecular structure. The presence of bromine atoms increases molecular weight and influences solubility in organic solvents. Hydrogen bonding potential due to the hydroxy group affects its solubility in water and can lead to diverse crystalline forms (Britton, 2006).

Scientific Research Applications

Environmental and Soil Science

Biodegradation and Environmental Impact : Research has shown that 3,5-dibromo-4-hydroxybenzamide is a metabolite in the biodegradation process of bromoxynil, a herbicide. Studies have focused on the degradation of bromoxynil in various environments, including soil and water. For instance, the metabolism of bromoxynil by Klebsiella pneumoniae subsp. ozaenae, leading to the formation of 3,5-dibromo-4-hydroxybenzoic acid, highlights the role of microorganisms in herbicide breakdown (McBride, Kenny, & Stalker, 1986). Similarly, studies on the behavior of bromoxynil in plants and soil have identified this compound as a degradation product (Luther, Abendroth, Prause, & Leipold, 1985).

Microbial Degradation

Biological Transformation : The transformation of bromoxynil by microorganisms like Pseudomonas putida has been studied, with this compound identified as a by-product. This process is crucial for understanding the ecological impact of herbicides and their biodegradation pathways (Vokounová, Vacek, & Kunc, 2008).

Agricultural and Plant Science

Herbicide Resistance and Plant Genetics : Research in transgenic plants expressing a bacterial detoxification gene for bromoxynil highlighted the significance of these transformations in developing herbicide resistance. The study showed that transgenic tobacco plants expressing a bromoxynil-specific nitrilase converted bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, thus conferring resistance to the herbicide (Stalker, McBride, & Malyj, 1988).

Chemical Research and Applications

Chemical Synthesis and Characterization : Studies in the field of organic chemistry have looked into the synthesis and structural characterization of compounds like this compound. For example, research on the solid-state polymerization of 3,5-dihalo-4-aminobenzoylchlorides provides insights into new structural perspectives and applications in material science (Sandor & Foxman, 2000).

Biomedical Research

Cancer Research and Therapeutics : While direct studies on this compound in cancer research are limited, related compounds, such as various benzamide derivatives, have been explored for their potential in cancer therapy. These studies contribute to a broader understanding of the chemical's role in medicinal applications (Tang et al., 2017).

Mechanism of Action

- The primary target of 3,5-Dibromo-4-hydroxybenzamide (DBHB) is not explicitly specified in available literature . However, it belongs to the class of organic compounds known as benzanilides . These compounds contain an anilide group in which the carboxamide group is substituted with a benzene ring. The general structure of benzanilides is RNC(=O)R’, where R and R’ represent benzene rings .

- Two reported pathways for DBHB catabolism are:

Target of Action

Biochemical Pathways

Action Environment

properties

IUPAC Name |

3,5-dibromo-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Br2NO2/c8-4-1-3(7(10)12)2-5(9)6(4)11/h1-2,11H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLXTZOZEHWWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Br2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60184451 | |

| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3037-56-7 | |

| Record name | 3,5-Dibromo-4-hydroxybenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3037-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003037567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3,5-dibromo-4-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60184451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3,5-Dibromo-4-hydroxybenzamide formed in the environment?

A: this compound is a primary degradation product of the herbicide bromoxynil in soil. Studies show that microbial activity plays a significant role in this degradation process. [, ] For example, researchers identified this compound alongside 3,5-dibromo-4-hydroxybenzoic acid in Regina heavy clay treated with bromoxynil. The degradation was significantly faster in non-sterile soil, highlighting the role of microorganisms. []

Q2: Are there microorganisms capable of utilizing bromoxynil as a nitrogen source and what is their mechanism?

A: Yes, certain bacterial species can utilize bromoxynil as a nitrogen source. A strain of Klebsiella pneumoniae subsp. ozaenae, isolated from soil, demonstrated complete conversion of bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, utilizing the released ammonia as its sole nitrogen source. [] This conversion is facilitated by a highly specific nitrilase enzyme (EC 3.5.5.1) present in Klebsiella pneumoniae subsp. ozaenae, which directly converts bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid without the formation of this compound. []

Q3: What happens to bromoxynil in a wastewater treatment plant?

A: Research using radiolabeled bromoxynil (with ⁸²Br) in a lab-scale activated sludge plant revealed several degradation pathways. While only 5% of the bromoxynil was degraded after pre-adapting the activated sludge, the identified degradation products included this compound and 3,5-dibromo-4-hydroxybenzoic acid. [] Additionally, approximately 1.9% of the ⁸²Br was released as bromide ions (Br−) through debromination. Notably, the activated sludge exhibited significant adsorption of bromoxynil, reaching approximately 130% of the initial concentration in the solution. []

Q4: Are there analytical methods to detect bromoxynil and its degradation products in environmental samples?

A: Yes, researchers have developed spectrophotometric methods to detect bromoxynil in soil samples, such as Regina heavy clay. [] Furthermore, paper and thin-layer chromatography techniques have been successfully employed to isolate and identify bromoxynil's degradation products, including this compound and 3,5-dibromo-4-hydroxybenzoic acid, from soil. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[(phenylmethyl)amino]acetamide](/img/structure/B1230726.png)

![[[5-(Carbamothioylhydrazinylidene)-3,3-dimethylcyclohexylidene]amino]thiourea](/img/structure/B1230738.png)

![2-[(2S,3R,5S,6S)-6-[(3S,4S,6R)-6-[(3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-3,5-dimethyloxan-2-yl]ethaneperoxoic acid](/img/structure/B1230745.png)